molecular formula C17H19NOS B4575908 N-mesityl-2-(methylthio)benzamide

N-mesityl-2-(methylthio)benzamide

Cat. No.: B4575908
M. Wt: 285.4 g/mol
InChI Key: QXDMMKMVMMEBDC-UHFFFAOYSA-N
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Description

N-mesityl-2-(methylthio)benzamide, also known as MMB, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. MMB is a member of the benzamide family and is characterized by its unique chemical structure, which consists of a mesityl group attached to a benzamide ring via a methylthio linker. In

Scientific Research Applications

Platinum-catalyzed Intermolecular Hydroamination

The use of N-mesityl-2-(methylthio)benzamide in platinum-catalyzed intermolecular hydroamination of vinyl arenes with carboxamides demonstrates its utility in synthesizing N-(1-p-tolylethyl)benzamide with excellent regioselectivity and yield. This process highlights the compound's role in facilitating reactions involving electron-rich, electron-poor, and hindered vinyl arenes, resulting in the formation of a range of amide derivatives with moderate to good yields (Hua Qian & R. Widenhoefer, 2005) [https://consensus.app/papers/platinumcatalyzed-hydroamination-vinyl-arenes-qian/dc4a381375235a29b65f969d131547ce/?utm_source=chatgpt].

Visible-light Photocatalysis

The compound's application extends to photocatalysis, where 9-mesityl-10-methylacridinium perchlorate, a related compound, acts as a visible-light photocatalyst. It facilitates dithioacetalization or thioetherification of benzyl alcohols using aerial dioxygen as a terminal oxidant. This process showcases the compound's potential in single electron transfer (SET) mechanism-based reactions (Milan Pramanik et al., 2020) [https://consensus.app/papers/dithioacetalization-thioetherification-benzyl-pramanik/18d313035b1e5c7486a515f220e95232/?utm_source=chatgpt].

Multistructural Transformation in Boron Compounds

Another intriguing application is observed in the multistructural transformation of N,C-chelate boron compounds, where derivatives like B(2-phenylazolyl)Mes2 undergo light or heat-induced transformation into multiple isomers. This property of this compound derivatives highlights their potential in studying reversible interconversions and thermal intramolecular H-atom transfer (HAT) processes (Yingli Rao et al., 2013) [https://consensus.app/papers/photo-thermalinduced-transformation-2phenylazolyl-rao/476423523f9b585b9714d122bfbf1f59/?utm_source=chatgpt].

Main Group and Coordination Chemistry

N-silylated benzamidines, closely related to this compound, serve as versatile building blocks in main group and coordination chemistry. These compounds facilitate the synthesis of various inorganic heterocycles and chelate complexes with transition metals, demonstrating the compound's versatility in chemical synthesis (F. Edelmann, 1994) [https://consensus.app/papers/nsilylated-benzamidines-versatile-building-blocks-group-edelmann/adcc05c978f25efa8c5cd2005ea97051/?utm_source=chatgpt].

Synthesis of Polycyclic Amides

The compound's utility is further illustrated in the Rh-catalyzed oxidative coupling between primary and secondary benzamides and alkynes. This method allows for the facile synthesis of polycyclic amides through oxidative ortho C-H activation of benzamides, highlighting its importance in constructing complex molecular architectures (G. Song et al., 2010) [https://consensus.app/papers/rhcatalyzed-coupling-benzamides-alkynes-synthesis-song/1a395ad1702353f6b2262f5d8fd9c7ea/?utm_source=chatgpt].

Properties

IUPAC Name

2-methylsulfanyl-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-11-9-12(2)16(13(3)10-11)18-17(19)14-7-5-6-8-15(14)20-4/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDMMKMVMMEBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=CC=C2SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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